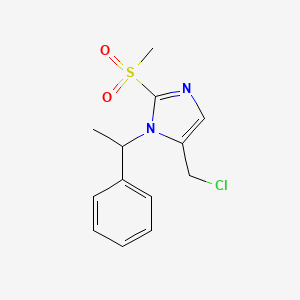

5-(Chloromethyl)-2-methanesulfonyl-1-(1-phenylethyl)-1H-imidazole

Beschreibung

5-(Chloromethyl)-2-methanesulfonyl-1-(1-phenylethyl)-1H-imidazole is a substituted imidazole derivative characterized by three key functional groups:

- Chloromethyl group at position 5, enhancing electrophilic reactivity for further derivatization .

- 1-Phenylethyl substituent at position 1, providing steric bulk and influencing lipophilicity .

Its molecular formula is C₁₃H₁₆ClN₂O₂S (molecular weight: 314.80 g/mol), with applications in medicinal chemistry as a synthetic intermediate for antitumor agents and enzyme inhibitors .

Eigenschaften

IUPAC Name |

5-(chloromethyl)-2-methylsulfonyl-1-(1-phenylethyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O2S/c1-10(11-6-4-3-5-7-11)16-12(8-14)9-15-13(16)19(2,17)18/h3-7,9-10H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCJRKJDGYUOEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C(=CN=C2S(=O)(=O)C)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-methanesulfonyl-1-(1-phenylethyl)-1H-imidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Chloromethylation: The chloromethyl group can be introduced by reacting the imidazole derivative with chloromethyl methyl ether in the presence of a Lewis acid catalyst.

Methanesulfonylation: The methanesulfonyl group can be introduced by reacting the chloromethylated imidazole with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of 5-(Chloromethyl)-2-methanesulfonyl-1-(1-phenylethyl)-1H-imidazole may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Chloromethyl)-2-methanesulfonyl-1-(1-phenylethyl)-1H-imidazole can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols to form corresponding substituted derivatives.

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can undergo reduction reactions to remove the methanesulfonyl group or reduce other functional groups present in the molecule.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide can be used under mild to moderate conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

Major Products Formed

Substituted Derivatives: Nucleophilic substitution reactions can yield various substituted imidazole derivatives.

Sulfone Derivatives: Oxidation reactions can produce sulfone derivatives with enhanced stability and different reactivity.

Reduced Derivatives: Reduction reactions can yield derivatives with modified functional groups and altered chemical properties.

Wissenschaftliche Forschungsanwendungen

5-(Chloromethyl)-2-methanesulfonyl-1-(1-phenylethyl)-1H-imidazole has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound can be used in the study of enzyme inhibition, protein-ligand interactions, and as a potential lead compound for drug discovery.

Medicine: It may have potential therapeutic applications as an antimicrobial, antifungal, or anticancer agent, although further research is needed to confirm its efficacy and safety.

Industry: The compound can be used in the development of new materials, such as polymers and coatings, with specific chemical properties.

Wirkmechanismus

The mechanism of action of 5-(Chloromethyl)-2-methanesulfonyl-1-(1-phenylethyl)-1H-imidazole depends on its specific application. In biological systems, it may act by:

Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways.

Protein-Ligand Interactions: It can interact with proteins, altering their structure and function, which can lead to various biological effects.

Cellular Pathways: The compound may influence cellular signaling pathways, leading to changes in cell behavior and function.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Allyl groups (prop-2-en-1-yl) increase reactivity for further functionalization .

- Position 2 : Methanesulfonyl groups stabilize the imidazole ring via electron withdrawal, a feature critical for enzyme inhibition (e.g., ALOX15) .

- Position 5 : Chloromethyl groups serve as versatile handles for nucleophilic substitution, enabling diversification into complex molecules .

Biologische Aktivität

5-(Chloromethyl)-2-methanesulfonyl-1-(1-phenylethyl)-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on a variety of sources.

Chemical Structure and Synthesis

The compound is characterized by the following chemical structure:

- IUPAC Name : 5-(Chloromethyl)-2-methanesulfonyl-1-(1-phenylethyl)-1H-imidazole

- CAS Number : 1221342-93-3

Synthesis methods typically involve the introduction of the chloromethyl and methanesulfonyl groups onto the imidazole ring, often utilizing various nucleophilic substitution reactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties. Studies have demonstrated that compounds similar to 5-(Chloromethyl)-2-methanesulfonyl-1-(1-phenylethyl)-1H-imidazole exhibit significant antibacterial effects against various pathogens. For instance, derivatives have shown inhibition against Staphylococcus aureus and Escherichia coli.

| Compound | Zone of Inhibition (mm) |

|---|---|

| 5a | 15 |

| 5b | 11 |

| Streptomycin | 28 |

This table illustrates the antimicrobial efficacy, with higher values indicating greater effectiveness .

Anti-inflammatory Activity

The anti-inflammatory potential of imidazole derivatives has been extensively studied. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Research indicates that compounds with similar structures can inhibit COX-2 activity effectively, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib. For example, certain derivatives have shown IC50 values around against COX-2 .

The mechanism underlying the biological activity of 5-(Chloromethyl)-2-methanesulfonyl-1-(1-phenylethyl)-1H-imidazole is primarily attributed to its ability to interact with specific molecular targets involved in inflammation and microbial resistance. The presence of electron-withdrawing groups like chloromethyl enhances its reactivity and biological efficacy.

Case Studies

Several studies have highlighted the biological activity of imidazole derivatives:

- Study on Antimicrobial Efficacy : A series of imidazole derivatives were synthesized and tested against a panel of bacterial strains. The results indicated that modifications at specific positions on the imidazole ring significantly influenced antimicrobial potency.

- Anti-inflammatory Research : In vivo studies using carrageenan-induced paw edema models demonstrated that certain derivatives significantly reduced inflammation compared to control groups, suggesting potential for therapeutic applications in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.